1-[(piperidin-1-yl)methyl]cyclobutan-1-amine
Description
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine is a bicyclic amine featuring a cyclobutane ring substituted with a piperidine moiety via a methylene bridge. Its dihydrochloride salt form (CAS: 2059955-77-8) has a molecular formula of C₁₀H₂₂Cl₂N₂ and a molecular weight of 241.20 g/mol .
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclobutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-10(5-4-6-10)9-12-7-2-1-3-8-12/h1-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJHHEUWMWYMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine typically involves the reaction of cyclobutanone with piperidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is also common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) as bases.
Major Products:
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutan-1-amine derivatives.
Substitution: Formation of substituted cyclobutan-1-amine derivatives.
Scientific Research Applications
Structure and Composition
- Molecular Formula : CHN
- IUPAC Name : 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine
- SMILES Notation : C1CCN(CC1)CC2(CCC2)N
Medicinal Chemistry
The compound is being explored for its potential therapeutic effects, particularly in treating neurological disorders. Its structure allows it to interact with various neurotransmitter systems, which may influence central nervous system functions. Preliminary studies suggest that it could serve as a lead compound for drug development targeting specific receptors involved in neurological pathways .
Case Study: Neurological Disorders
Research indicates that derivatives of piperidine, including 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine, exhibit promising activity against conditions such as Alzheimer's disease and schizophrenia. The compound's ability to modulate receptor activity can be pivotal for developing new treatments.
Chemical Biology
In chemical biology, this compound is utilized as a building block for synthesizing complex organic molecules. It serves as a ligand in receptor binding studies, contributing to the understanding of molecular interactions at the cellular level .
Example of Use
The compound has been used to investigate its binding affinities with various receptors, revealing insights into its pharmacological effects and potential therapeutic applications.
Industrial Applications
The unique properties of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine make it suitable for developing advanced materials with specific functionalities. Its application in creating novel polymers or composites is an area of ongoing research .
Mechanism of Action
The mechanism of action of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction cascades that lead to physiological responses.
Comparison with Similar Compounds
1-(Aminomethyl)cyclobutanamine
- CAS : 780747-61-7
- Molecular Formula : C₅H₁₂N₂
- Molecular Weight : 100.16 g/mol
- Key Differences: Lacks the piperidine moiety, resulting in a simpler structure. Lower molecular weight and reduced steric bulk may enhance solubility but diminish target-binding specificity compared to the piperidine-containing analog. Limited pharmacological data available, but safety profiles indicate standard amine handling precautions .
4-(3-Methylpiperidin-1-yl)butan-1-amine
(1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine
- Molecular Formula : C₁₁H₂₃N₃
- Molecular Weight : 197.33 g/mol (free base)
- Key Differences: Cyclohexane ring (vs. Piperazine (vs. piperidine) introduces an additional nitrogen, altering basicity and hydrogen-bonding capabilities. Demonstrated in patent literature as an intermediate for kinase inhibitors, highlighting divergent therapeutic applications .
1-Cyclobutanecarbonylpiperidin-4-amine
- CAS : 926211-25-8
- Molecular Formula : C₁₀H₁₈N₂O
- Molecular Weight : 182.27 g/mol
- The amide linkage may reduce metabolic stability compared to the methylene bridge in the target compound.
Structural and Physicochemical Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine | 2059955-77-8* | C₁₀H₂₂Cl₂N₂ | 241.20 | Cyclobutane, piperidine, dihydrochloride |
| 1-(Aminomethyl)cyclobutanamine | 780747-61-7 | C₅H₁₂N₂ | 100.16 | Cyclobutane, primary amine |
| 4-(3-Methylpiperidin-1-yl)butan-1-amine | 900717-42-2 | C₁₀H₂₂N₂ | 170.30 | Linear butanamine, 3-methylpiperidine |
| (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | N/A | C₁₁H₂₃N₃ | 197.33 | Cyclohexane, piperazine |
| 1-Cyclobutanecarbonylpiperidin-4-amine | 926211-25-8 | C₁₀H₁₈N₂O | 182.27 | Cyclobutane carbonyl, piperidine |
*Dihydrochloride salt form.
Research Findings and Implications
- Synthetic Accessibility : The cyclobutane ring in the target compound introduces synthetic challenges due to ring strain, whereas cyclohexane analogs (e.g., ) are more straightforward to prepare .
- Biophysical Properties : The dihydrochloride salt of the target compound enhances aqueous solubility compared to neutral analogs like 1-Cyclobutanecarbonylpiperidin-4-amine .
- Biological Relevance : Piperidine-containing amines are prevalent in CNS-targeting drugs; the rigid cyclobutane scaffold may improve selectivity for conformationally constrained targets .
Biological Activity
1-[(Piperidin-1-yl)methyl]cyclobutan-1-amine, also known as a piperidine derivative, has garnered attention in recent research for its potential biological activities, particularly in the context of neurological applications and receptor interactions. This article provides a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant research findings.
Molecular Structure and Composition:
- Molecular Formula: C10H22Cl2N
- Molecular Weight: Approximately 241.2 g/mol
- Classification: Dihydrochloride salt, enhancing water solubility for biological applications.
The compound features a cyclobutane ring substituted with a piperidinylmethyl group, contributing to its unique pharmacological profile. The structural arrangement allows for potential interactions with various neurotransmitter systems, which may influence central nervous system functions.
The biological activity of 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is primarily attributed to its ability to bind to specific receptors within the central nervous system. The following mechanisms have been proposed:
- Receptor Binding: The compound may act as a ligand for neurotransmitter receptors, influencing neuronal signaling pathways.
- Signal Transduction Modulation: By interacting with molecular targets, it may modulate signal transduction cascades that lead to physiological responses .
Neuropharmacological Studies
Preliminary studies suggest that 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine could have implications in treating neurological disorders. Its interactions with neurotransmitter systems may offer therapeutic avenues for conditions such as depression or anxiety. However, detailed investigations into its binding affinities and specific receptor interactions are still required .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(Piperidin-1-yl)cyclobutan-1-amine | Piperidine derivative | Similar cyclobutane structure; different substitution pattern |
| N-Methylpiperidine | Piperidine derivative | Lacks cyclobutane; used in similar biological contexts |
| 4-(Piperidin-1-yl)butanamide | Amide | Different functional group; potential for similar activity |
The distinct cyclobutane ring in 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine imparts unique steric and electronic properties compared to its analogs, potentially affecting its reactivity and binding affinity .
Case Studies and Experimental Data
Research has indicated that compounds similar in structure to 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine exhibit varying degrees of biological activity. For instance:
- Antimicrobial Activity: Some studies have explored the antibacterial properties of piperidine derivatives against Gram-positive and Gram-negative bacteria. While specific data on 1-[(piperidin-1-yl)methyl]cyclobutan-1-amine is limited, related compounds have shown promising results in inhibiting bacterial growth at low concentrations .
- Neuroprotective Effects: Investigations into piperidine-based compounds have suggested neuroprotective effects through modulation of neurotransmitter systems, although direct evidence for this specific compound remains to be elucidated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
